6-Oxo Norethindrone

Descripción general

Descripción

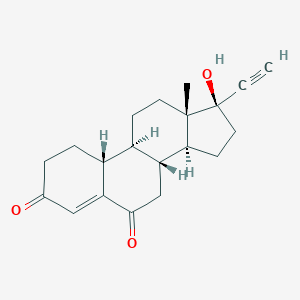

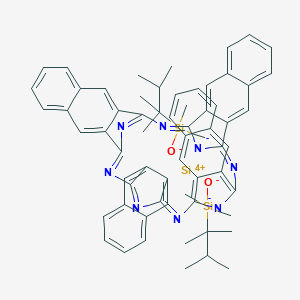

6-Oxo Norethindrone, also known as (17α)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione , is an impurity of Norethindrone . Norethindrone is an oral contraceptive involved in the inhibition of cytosolic sulfotransferases . It is used in combination with estrogen or alone in hormonal contraceptives, hormone replacement therapy, and in the treatment of gynecological disorders .

Molecular Structure Analysis

The molecular formula of 6-Oxo Norethindrone is C20H24O3 . The molecular weight is 312.4028 . For a more detailed molecular structure, you may refer to databases like PubChem .

Aplicaciones Científicas De Investigación

Genotoxicity and DNA Damage

Norethindrone has been identified as potentially genotoxic, indicating a likelihood of causing mutations in DNA. A study utilized a p53-reporter assay and the detection of phosphorylated H2AX to demonstrate that norethindrone specifically activated p53 and phosphorylated H2AX, markers of DNA damage, particularly double-strand breaks (DSBs). However, the relevance of these findings to human exposure at therapeutic doses remains to be determined (Gallmeier et al., 2005).

Environmental Impact on Aquatic Organisms

The presence of Norethindrone in water environments has raised concerns about its impact on aquatic life. Studies have shown that Norethindrone can significantly influence the growth, sex differentiation, gonad histology, and transcriptional expression profiles of genes related to the hypothalamic‐pituitary‐gonadal (HPG) axis in aquatic organisms like marine medaka and fathead minnows. These effects include altering sex ratios, affecting gonadal maturation, and altering gene expression related to reproductive processes (Dong et al., 2022), (Paulos et al., 2010).

Analytical Techniques for Norethindrone Detection

Advancements in analytical techniques have led to the development and validation of methods like the reversed phase-high performance liquid chromatographic method for determining norethindrone in dissolution media. This method has been applied to study norethindrone release from nanoparticulate liquid medicated formulations (LMF), offering a straightforward, accurate, and specific approach for assessing norethindrone in various media (Aster et al., 2022), (Al-Nimry et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17,23H,4-9,11H2,2H3/t13-,14-,15-,17+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUSEGGPVQNTTK-WLCXVKOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550661 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo Norethindrone | |

CAS RN |

67696-78-0 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Oxo Norethindrone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6LUR9FS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)

![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)

![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)